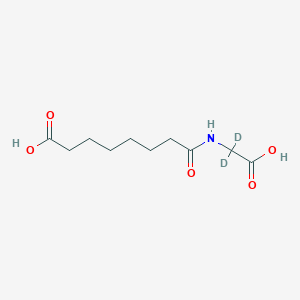

Suberylglycine-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO5 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

8-[[carboxy(dideuterio)methyl]amino]-8-oxooctanoic acid |

InChI |

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i7D2 |

InChI Key |

HXATVKDSYDWTCX-RJSZUWSASA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCC(=O)O |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Genesis of Suberylglycine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the metabolic origin of Suberylglycine-d2, a deuterated derivative of the endogenous metabolite suberylglycine. Suberylglycine is a glycine conjugate of suberic acid, a dicarboxylic acid that arises from the ω-oxidation of fatty acids. The presence of deuterium atoms (d2) indicates its formation from a specifically labeled fatty acid precursor, serving as a tracer in metabolic studies. This document provides a comprehensive overview of the underlying metabolic pathways, detailed experimental protocols for studying its formation, and quantitative data relevant to its appearance, particularly in the context of inherited metabolic disorders.

Introduction

Suberylglycine is an acylglycine that is normally a minor metabolite of fatty acid metabolism.[1] However, in certain inborn errors of metabolism, particularly those affecting mitochondrial β-oxidation, its excretion is significantly increased.[1] The detection and quantification of suberylglycine and other acylglycines are crucial for the diagnosis of conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3][4][5] The "-d2" designation in this compound signifies that the molecule has been intentionally labeled with two deuterium atoms, a stable isotope of hydrogen. This labeling is a powerful technique used in metabolic research to trace the fate of specific molecules in vivo.[6][7][8] This guide will elucidate the metabolic journey from a deuterated fatty acid precursor to the final this compound molecule.

Metabolic Pathway: From Deuterated Fatty Acid to this compound

The formation of this compound is a multi-step process that begins with a deuterated medium-chain fatty acid, such as octanoic acid-d2. The metabolic sequence involves two primary pathways: ω-oxidation and glycine conjugation.

Omega (ω)-Oxidation of Deuterated Fatty Acids

When the primary pathway for fatty acid breakdown, β-oxidation, is impaired, the alternative pathway of ω-oxidation becomes more prominent.[6] This process occurs primarily in the endoplasmic reticulum of the liver and kidneys.[6]

The key steps are:

-

Hydroxylation: The terminal methyl group (ω-carbon) of the deuterated fatty acid is hydroxylated by a cytochrome P450 enzyme, forming a ω-hydroxy fatty acid.

-

Oxidation: The newly formed hydroxyl group is then oxidized to an aldehyde, and subsequently to a carboxylic acid, resulting in a dicarboxylic acid. In the case of a deuterated octanoic acid precursor, this process yields deuterated suberic acid (suberic acid-d2).

Glycine Conjugation

The resulting deuterated suberic acid is then conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase and results in the formation of this compound.[1]

Signaling Pathway Diagram

Experimental Protocols

The study of this compound formation involves stable isotope tracing experiments coupled with analytical techniques for metabolite detection and quantification.

In Vivo Stable Isotope Tracing

Objective: To trace the metabolic fate of a deuterated fatty acid to this compound in a biological system.

Materials:

-

Deuterated medium-chain fatty acid (e.g., Octanoic acid-d2).[5]

-

Animal model (e.g., mouse model of MCAD deficiency or healthy control).

-

Metabolic cages for urine and feces collection.

Procedure:

-

Administer a known amount of the deuterated fatty acid to the animal model, typically orally or via gavage.

-

House the animal in a metabolic cage to allow for the collection of urine samples over a specified time course (e.g., 0-24 hours, 24-48 hours).

-

Store the collected urine samples at -80°C until analysis.

Sample Preparation for GC/MS Analysis

Objective: To extract and derivatize urinary acylglycines for analysis by Gas Chromatography-Mass Spectrometry (GC/MS).

Materials:

-

Urine samples.

-

Internal standard (e.g., a stable isotope-labeled acylglycine not expected to be present endogenously).

-

Organic solvents (e.g., ethyl acetate).

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

Procedure:

-

Thaw urine samples and centrifuge to remove any particulate matter.

-

Take a specific volume of the supernatant and add the internal standard.

-

Perform a liquid-liquid extraction with an organic solvent to isolate the organic acids, including acylglycines.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a derivatization agent and heat to form trimethylsilyl (TMS) derivatives of the acylglycines. This increases their volatility for GC/MS analysis.

GC/MS Analysis

Objective: To separate, identify, and quantify this compound in the prepared urine samples.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC/MS).

Procedure:

-

Inject the derivatized sample into the GC. The different acylglycines will separate based on their boiling points and interaction with the GC column.

-

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

-

Monitor for the specific m/z ions corresponding to the TMS derivative of this compound. The presence of the d2 label will result in a characteristic shift in the mass spectrum compared to unlabeled suberylglycine.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram

Quantitative Data

The urinary excretion of suberylglycine is significantly elevated in individuals with MCAD deficiency. The use of stable isotope-labeled precursors allows for the precise quantification of its de novo synthesis.

| Analyte | Condition | Concentration Range (µmol/mmol creatinine) | Reference |

| Suberylglycine | Healthy Controls | Not typically detected or very low levels | [2][3] |

| Suberylglycine | MCAD Deficiency (Asymptomatic) | Can be elevated, but may overlap with controls | [2] |

| Suberylglycine | MCAD Deficiency (Acute Illness) | Significantly elevated | [3][4] |

| n-Hexanoylglycine | Healthy Controls | Low levels | [2] |

| n-Hexanoylglycine | MCAD Deficiency | Markedly elevated | [2] |

Note: The exact concentrations of this compound would be dependent on the dose of the deuterated precursor administered.

Conclusion

The metabolic origin of this compound is a direct consequence of the ω-oxidation of a deuterated medium-chain fatty acid precursor, followed by glycine conjugation. This process is particularly active when β-oxidation is impaired. The ability to trace the formation of this compound using stable isotope labeling and GC/MS analysis provides a powerful tool for researchers and clinicians to study fatty acid metabolism, diagnose inborn errors of metabolism, and evaluate the efficacy of therapeutic interventions. The detailed protocols and understanding of the metabolic pathways presented in this guide offer a solid foundation for professionals in the fields of metabolic research and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]

- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-lactancia.org [e-lactancia.org]

- 4. Gas chromatography--mass spectrometry (GC--MS) diagnosis of two cases of medium chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octanoic Acid-d2 - Applications - CAT N°: 29412 [bertin-bioreagent.com]

- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

Role of Suberylglycine-d2 in fatty acid oxidation studies

An In-depth Technical Guide on the Role of Suberylglycine-d2 in Fatty Acid Oxidation Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Disorders of fatty acid oxidation (FAO) represent a class of inherited metabolic diseases where the body is unable to properly metabolize fats for energy. Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is the most common of these disorders, resulting from a defect in the mitochondrial β-oxidation pathway. This deficiency leads to the accumulation of medium-chain fatty acids and their subsequent diversion into alternative metabolic routes, producing characteristic biomarkers. One such key biomarker is suberylglycine, an N-acylglycine conjugate. Accurate quantification of suberylglycine in biological matrices like urine and dried blood spots (DBS) is critical for the diagnosis and monitoring of MCADD.[1][2]

Stable isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification.[3] This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. This compound, a deuterated form of suberylglycine, serves as the ideal internal standard for this purpose. Its role is to correct for variations in sample preparation and analytical response, thereby ensuring high accuracy and precision in the measurement of endogenous suberylglycine levels. This guide provides a comprehensive overview of the metabolic basis for suberylglycine production, the principles of its quantification using this compound, detailed experimental protocols, and relevant quantitative data.

The Metabolic Basis of Suberylglycine Formation in MCADD

In a healthy individual, mitochondrial β-oxidation is the primary pathway for fatty acid catabolism.[4] In individuals with MCADD, a deficiency in the medium-chain acyl-CoA dehydrogenase enzyme disrupts this process, leading to the accumulation of medium-chain acyl-CoAs (C6-C12) within the mitochondria.[1]

This accumulation forces these acyl-CoAs into alternative metabolic pathways:

-

ω-Oxidation: This process, occurring in the endoplasmic reticulum, oxidizes the terminal methyl (ω) carbon of the fatty acid.[5][6][7] This creates a dicarboxylic acid. For octanoic acid (a C8 fatty acid), ω-oxidation yields suberic acid (a C8 dicarboxylic acid).

-

Glycine Conjugation: The resulting dicarboxylic acids, such as suberic acid, are then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase. This reaction forms the corresponding N-dicarboxylmonoglycine. The conjugation of suberic acid with glycine results in the formation of suberylglycine, which is then excreted in the urine.[1][2]

The elevation of suberylglycine, along with other acylglycines like n-hexanoylglycine, is therefore a hallmark biochemical indicator of MCADD.[1][2]

The Core Role of this compound: Stable Isotope Dilution

The accurate quantification of endogenous suberylglycine requires a robust analytical method that can account for analyte loss during sample processing and variability in instrument response. Stable Isotope Dilution (SID) is the premier technique for this, and this compound is the key reagent that enables it.

Principle of SID: The core principle involves adding a known quantity of a stable isotope-labeled standard (this compound) to an unknown quantity of the native analyte (suberylglycine) in the biological sample at the very beginning of the analytical process.[8][9]

-

Identical Chemical Behavior: this compound is chemically identical to suberylglycine. This means it behaves identically during extraction, derivatization, and chromatography. Any loss of the native analyte during sample preparation will be matched by a proportional loss of the internal standard.

-

Differentiation by Mass: Despite their chemical similarity, the deuterated standard has a higher mass than the native analyte. This mass difference allows a tandem mass spectrometer (MS/MS) to distinguish and separately quantify the two compounds.

-

Ratio-Based Quantification: The concentration of the native analyte is determined by measuring the peak area ratio of the native analyte to the known-concentration internal standard. Since the ratio remains constant regardless of sample loss, the final calculated concentration is highly accurate and precise.

Quantitative Data Summary

The analysis of acylglycines, including suberylglycine, is a powerful tool for diagnosing MCADD. While n-hexanoylglycine is often the most significantly elevated marker, suberylglycine is also a reliable indicator.[1] The use of this compound allows for the creation of robust calibration curves for accurate quantification.

| Analyte/Parameter | Control/Normal Range | MCADD Patient Range | Sample Type | Reference |

| Suberylglycine | Typically low or undetectable | Significantly increased | Urine | [10] |

| n-Hexanoylglycine | Typically low or undetectable | 30-fold increase reported in neonate | Urine | [10] |

| Acylglycine Method | N/A | Linear from 0.005 to 25.0 µM | Dried Blood Spot | [11][12] |

| Ion Suppression | N/A | Minimal (2 to 10%) | Dried Blood Spot | [11][12] |

Note: Absolute concentrations can vary significantly based on the patient's clinical state (asymptomatic vs. acute crisis), diet, and the specific analytical laboratory. Ratios of different acylglycines (e.g., SG/AG) are also used as diagnostic markers.[11][12]

Experimental Protocols

The following section details a representative protocol for the quantification of suberylglycine in dried blood spots using this compound and UPLC-MS/MS.

Materials and Reagents

-

Suberylglycine and this compound standards

-

Dried blood spot (DBS) cards

-

Methanol (HPLC grade)

-

3N HCl in n-butanol (Butanolic HCl)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Formic acid

-

Microcentrifuge tubes (1.5 mL)

-

DBS puncher (e.g., 3.2 mm) and cutting mat

-

Heater block or incubator

-

Centrifuge

-

UPLC-MS/MS system

Experimental Workflow Diagram

Detailed Step-by-Step Methodology

-

Preparation of Standards and Internal Standard (IS) Solution:

-

Prepare stock solutions of suberylglycine and this compound in methanol.

-

Create a working IS solution containing this compound at a fixed concentration (e.g., 5 µM) in methanol.

-

Prepare a series of calibration standards by spiking blank blood (prior to spotting) with varying concentrations of suberylglycine.

-

-

Sample Preparation (from DBS):

-

Using a clean puncher, punch two 3.2 mm discs from the DBS card into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the working IS solution (this compound in methanol) to each tube.

-

Vortex briefly to mix.

-

-

Extraction and Derivatization (Butylation):

-

Add 100 µL of 3N HCl in n-butanol to each tube. This reagent both extracts the acylglycines and derivatizes them to their butyl esters, which improves their chromatographic and mass spectrometric properties.

-

Cap the tubes securely and vortex.

-

Incubate the tubes in a heater block at 65°C for 20 minutes.

-

After incubation, cool the tubes to room temperature.

-

-

Evaporation and Reconstitution:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

-

Vortex thoroughly and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet any particulates.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate suberylglycine from other acylglycines and matrix components (e.g., starting at 20% B, ramping to 95% B).

-

Flow Rate: 0.3-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the butyl esters of suberylglycine and this compound. These transitions are instrument-dependent but would be determined by infusing the standards. For example:

-

Suberylglycine (Butyl Ester): [M+H]+ → fragment ion

-

This compound (Butyl Ester): [M+H]+ → fragment ion (The precursor ion will be 2 Da higher than the native analyte).

-

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the specific MRM transitions of both native suberylglycine and the this compound internal standard.

-

Calculate the peak area ratio (Suberylglycine / this compound).

-

Construct a calibration curve by plotting the peak area ratios of the prepared standards against their known concentrations.

-

Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool in the clinical and research settings for studying fatty acid oxidation disorders, particularly MCADD. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of the biomarker suberylglycine via the stable isotope dilution LC-MS/MS method. This robust analytical approach, from the metabolic rationale to the detailed experimental execution, provides clinicians and researchers with reliable data essential for the diagnosis, monitoring, and further understanding of these critical metabolic diseases. The methodologies and principles outlined in this guide serve as a technical foundation for professionals engaged in this vital area of study.

References

- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid oxidation ( Beta , Alpha omega and peroxisomal) | PPTX [slideshare.net]

- 5. Omega oxidation - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Suberylglycine-d2 as a Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid metabolism, representing one of the most common inborn errors of metabolism. The deficiency of the MCAD enzyme impairs the mitochondrial β-oxidation of medium-chain fatty acids (C6-C12), leading to energy deficiency, particularly during periods of fasting or illness. Clinical manifestations can be severe, including hypoketotic hypoglycemia, lethargy, vomiting, seizures, and in some cases, sudden infant death. Early and accurate diagnosis is therefore critical for the effective management of this condition.

Biochemical diagnosis of MCAD deficiency relies on the identification of characteristic metabolic markers in blood and urine. Among these, acylglycines, which are formed by the conjugation of glycine with acyl-CoA esters that accumulate due to the enzymatic block, are of significant diagnostic value. Suberylglycine, the glycine conjugate of suberic acid (a C8 dicarboxylic acid), is a key urinary biomarker for MCAD deficiency. Its quantification, often performed using stable isotope dilution analysis with a deuterated internal standard such as Suberylglycine-d2, provides a sensitive and specific method for diagnosis.

This technical guide provides a comprehensive overview of the role of this compound as a biomarker for MCAD deficiency, detailing the underlying metabolic pathways, experimental protocols for its quantification, and a summary of quantitative data.

Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency

In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of medium-chain acyl-CoAs, primarily octanoyl-CoA. This accumulation shunts these fatty acids into an alternative metabolic pathway known as omega (ω)-oxidation, which occurs in the endoplasmic reticulum. In this pathway, the terminal methyl group (ω-carbon) of the fatty acid is oxidized to a carboxylic acid, resulting in the formation of dicarboxylic acids. Octanoic acid is thus converted to suberic acid (octanedioic acid).

The resulting suberic acid can then be conjugated with glycine in the mitochondria, a reaction catalyzed by glycine N-acyltransferase. This conjugation reaction forms suberylglycine, which is subsequently excreted in the urine.[1] The elevation of suberylglycine in the urine of MCAD deficient patients is therefore a direct consequence of the primary enzymatic defect.

Quantitative Data on Urinary Suberylglycine Levels

The concentration of suberylglycine in urine is a critical parameter for the diagnosis of MCAD deficiency. The following table summarizes the quantitative data from studies comparing urinary suberylglycine levels in patients with MCAD deficiency and various control groups. It is important to note that while suberylglycine is a reliable biomarker, its levels can be influenced by dietary factors, particularly the intake of medium-chain triglycerides (MCT).[2]

| Patient/Control Group | Number of Subjects (n) | Urinary Suberylglycine Concentration (µg/mg creatinine) | Reference |

| MCAD Deficiency Patients (Acute Phase) | 21 (from 54 samples) | Significantly increased (specific range not provided in snippet) | [2] |

| MCAD Deficiency Patients (Asymptomatic) | 21 (from 54 samples) | Increased, but with some overlap with MCT-fed controls | [2] |

| Healthy Controls | 98 | Low to undetectable | [2] |

| Controls on MCT-supplemented diet | 4 | Wide range, overlapping with asymptomatic MCAD patients | [3] |

| Patient with Dicarboxylic Aciduria | 1 | 200 - 500 | [1] |

Experimental Protocol: Quantification of Suberylglycine in Urine by Stable Isotope Dilution GC-MS

The gold standard for the accurate quantification of suberylglycine in urine is stable isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS). This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., this compound) to the urine sample at the beginning of the extraction procedure. The internal standard co-elutes with the endogenous analyte and is distinguished by its mass, allowing for precise quantification that corrects for any sample loss during preparation and analysis.

Materials and Reagents

-

Urine samples (stored at -20°C or lower)

-

This compound (or other suitable stable isotope-labeled internal standard)

-

Internal standard stock solution in a suitable solvent (e.g., methanol)

-

Organic solvents (e.g., ethyl acetate, hexane)

-

Derivatization reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or bis(trifluoromethyl)benzyl (BTFMB) bromide)

-

Anhydrous sodium sulfate

-

Pyridine

-

GC-MS grade solvents

Sample Preparation and Extraction

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine samples to remove any particulate matter.

-

To a known volume of the urine supernatant (e.g., 1 mL), add a precise amount of the this compound internal standard solution.

-

Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

-

Perform liquid-liquid extraction of the acylglycines from the acidified urine using an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization

Due to the polar nature of acylglycines, derivatization is necessary to increase their volatility for GC-MS analysis.[4][5][6] A common method is silylation:

-

To the dried extract, add a derivatization agent such as a mixture of BSTFA with 1% TMCS and pyridine.

-

Seal the reaction vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector: Splitless injection mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An appropriate temperature gradient is used to separate the analytes of interest. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all compounds.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for both the endogenous suberylglycine and the this compound internal standard, providing high sensitivity and specificity.

-

Quantification

The concentration of suberylglycine in the original urine sample is calculated by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve prepared with known concentrations of suberylglycine and the internal standard.

Conclusion

This compound serves as an essential tool in the accurate and reliable diagnosis of MCAD deficiency. The quantification of urinary suberylglycine, facilitated by stable isotope dilution GC-MS, provides a sensitive and specific biomarker that directly reflects the underlying metabolic dysfunction. While other acylglycines, such as n-hexanoylglycine, are also important diagnostic markers, the comprehensive analysis of the acylglycine profile, including suberylglycine, is crucial for a definitive diagnosis, particularly in asymptomatic individuals.[2][7] This technical guide has outlined the metabolic basis for the use of suberylglycine as a biomarker and provided a framework for its quantitative analysis, which can be valuable for researchers, clinicians, and professionals involved in the diagnosis and management of MCAD deficiency and the development of related therapeutic interventions.

References

- 1. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 6. gcms.cz [gcms.cz]

- 7. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Chemical Synthesis and Purification of Suberylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Suberylglycine-d2, also known as N-Suberylglycine-2,2-d2. The synthesis is based on established chemical principles, and the purification methods are tailored to the physicochemical properties of the target molecule. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and analytical chemistry who require a stable isotope-labeled internal standard for quantitative bioanalysis or as a tool for metabolic research.

Overview of this compound

This compound is the deuterated form of suberylglycine, an acylglycine that is a minor metabolite of fatty acids. In certain inborn errors of metabolism, the levels of suberylglycine and other acylglycines can be elevated, making them important biomarkers for disease diagnosis. The deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of endogenous suberylglycine due to its similar chemical and physical properties but distinct mass.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 8-[[carboxy(dideuterio)methyl]amino]-8-oxooctanoic acid |

| Synonyms | N-Suberylglycine-2,2-d2, Suberyl glycine-d2 |

| Molecular Formula | C₁₀H₁₅D₂NO₅ |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 1219799-02-6 |

| Appearance | White to off-white solid |

Chemical Synthesis

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction, between suberoyl chloride and glycine-2,2-d2. The reaction is performed in an aqueous basic medium to facilitate the acylation of the amino group of glycine-d2.

Synthesis Pathway

The overall synthetic pathway is depicted below. Suberoyl chloride, the di-acid chloride of suberic acid, reacts with the amino group of glycine-2,2-d2. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

Caption: Synthesis of this compound via Schotten-Baumann reaction.

Experimental Protocol

Materials:

-

Suberoyl chloride (≥98%)

-

Glycine-2,2-d2 (98 atom % D)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Glycine-d2 Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a pH meter, dissolve Glycine-2,2-d2 (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.

-

pH Adjustment: Slowly add a 2 M aqueous solution of sodium hydroxide to the glycine-d2 solution with stirring until the pH reaches and is maintained at 10-11.

-

Preparation of Suberoyl Chloride Solution: In a separate beaker, dissolve suberoyl chloride (1.1 eq) in dichloromethane.

-

Reaction: Add the suberoyl chloride solution dropwise to the cooled glycine-d2 solution over a period of 30-60 minutes, while vigorously stirring. During the addition, maintain the pH of the aqueous phase between 10 and 11 by the concurrent dropwise addition of 2 M NaOH solution.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane/acetic acid).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous layer and wash it twice with dichloromethane to remove any unreacted suberoyl chloride and other organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to obtain the crude product.

Purification

The crude this compound is purified by recrystallization to remove any remaining impurities, such as unreacted starting materials or by-products.

Purification Workflow

The purification process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form pure crystals.

Caption: Purification workflow for this compound.

Experimental Protocol

Recrystallization Solvent: Deionized water or a mixture of ethanol and water.

Procedure:

-

Dissolution: Place the crude this compound in a beaker and add a minimal amount of hot deionized water with stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Then, place the beaker in an ice bath to induce further crystallization.

-

Isolation of Pure Product: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold deionized water, and then with cold ethyl acetate to remove any residual water.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

Table 2: Summary of Quantitative Data

| Parameter | Expected Value |

| Yield of Crude Product | 70-85% |

| Yield of Purified Product | 50-70% |

| Purity (by HPLC) | >98% |

| Deuterium Incorporation | >98 atom % D |

| Melting Point | To be determined (expected to be similar to unlabeled Suberylglycine) |

Analytical Characterization

The identity and purity of the final product should be confirmed by various analytical techniques.

Table 3: Analytical Characterization of this compound

| Technique | Expected Results |

| ¹H NMR | The spectrum will be similar to that of unlabeled suberylglycine, but the signal corresponding to the α-protons of the glycine moiety (around 3.74 ppm) will be absent or significantly reduced in intensity. |

| ¹³C NMR | The spectrum will be very similar to that of unlabeled suberylglycine. The carbon at the C-2 position of the glycine moiety will show a characteristic triplet in the proton-coupled spectrum due to coupling with deuterium. |

| Mass Spectrometry (MS) | The molecular ion peak will be observed at m/z corresponding to the molecular weight of this compound (e.g., [M-H]⁻ at m/z 232.1). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, confirming the high purity of the compound. |

Conclusion

This technical guide outlines a reliable and reproducible method for the chemical synthesis and purification of this compound. The described Schotten-Baumann reaction provides a straightforward route to the target molecule, and the subsequent recrystallization ensures high purity. The detailed experimental protocols and expected analytical data will be a valuable resource for scientists requiring this stable isotope-labeled compound for their research.

The Role of Suberylglycine-d2 in the Investigation of Inherited Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inherited metabolic disorders, a group of genetic diseases that disrupt normal metabolic pathways, present significant diagnostic and therapeutic challenges. The identification of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapies. Suberylglycine, a dicarboxylic acylglycine, has emerged as a key biomarker for certain inherited metabolic disorders, particularly those affecting fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth overview of the relevance of suberylglycine and its deuterated analog, suberylglycine-d2, in the context of these disorders. We will detail the underlying metabolic pathways, present quantitative data, outline experimental protocols for its analysis, and discuss its application in research and drug development.

Introduction to Suberylglycine and Inherited Metabolic Disorders

Inherited metabolic disorders encompass a wide range of genetic conditions that lead to the accumulation of toxic substances or a deficiency of essential compounds due to enzymatic defects.[1] Fatty acid oxidation (FAO) disorders are a prominent subgroup of these conditions, characterized by the impaired breakdown of fatty acids for energy production.[2]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is one of the most common FAO disorders.[3][4] In individuals with MCAD deficiency, the enzyme responsible for the initial dehydrogenation step of medium-chain fatty acids is defective.[4][5] This leads to a blockage in the β-oxidation spiral and the accumulation of medium-chain fatty acyl-CoA esters.[6]

To mitigate the toxicity of these accumulating intermediates, the body utilizes alternative metabolic pathways. One such pathway is the conjugation of these acyl-CoAs with glycine, a process catalyzed by the enzyme glycine N-acyltransferase.[7][8] This conjugation results in the formation of various acylglycines, which are then excreted in the urine.[6] Suberylglycine, the glycine conjugate of suberic acid (an eight-carbon dicarboxylic acid), is one such acylglycine that is significantly elevated in the urine of individuals with MCAD deficiency.[3][7][9]

The Role of this compound

In the quantitative analysis of suberylglycine in biological samples, a stable isotope-labeled internal standard is essential for accurate and precise measurement by mass spectrometry. This compound, a deuterated form of suberylglycine, serves this purpose. By introducing a known amount of this compound into a sample, variations in sample preparation and instrument response can be normalized, allowing for the accurate quantification of the endogenous, non-labeled suberylglycine.

Data Presentation: Urinary Suberylglycine Concentrations

The following table summarizes the quantitative data on urinary suberylglycine concentrations in patients with MCAD deficiency compared to healthy controls, as reported by Rhead et al. (1988).[3]

| Group | Number of Samples | Urinary Suberylglycine (µg/mg of creatinine) |

| MCAD Patients (Acute Phase) | 21 | 158 ± 123 |

| MCAD Patients (Asymptomatic) | 33 | 38 ± 29 |

| Healthy Controls | 98 | 4.7 ± 5.5 |

Data presented as mean ± standard deviation.

Metabolic Pathway and Formation of Suberylglycine in MCAD Deficiency

In a healthy individual, fatty acids are broken down through the β-oxidation pathway in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate energy.[4][5][10]

Normal Fatty Acid β-Oxidation Pathway

Caption: Normal fatty acid β-oxidation pathway.

Disrupted Pathway in MCAD Deficiency and Suberylglycine Formation

In MCAD deficiency, the blockage of the β-oxidation pathway at the MCAD step leads to the accumulation of medium-chain acyl-CoAs. These are then diverted to alternative pathways, including ω-oxidation and subsequent conjugation with glycine to form suberylglycine.[6][11]

Caption: Formation of suberylglycine in MCAD deficiency.

Experimental Protocols

The quantitative analysis of urinary suberylglycine is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following is a representative protocol based on published methods.[3][12]

Synthesis of this compound (Internal Standard)

-

Synthesis of Deuterated Suberic Acid: Suberic acid can be deuterated at specific positions using methods such as acid- or base-catalyzed exchange with a deuterium source like D₂O, or through synthetic routes starting from smaller deuterated precursors.

-

Activation of Deuterated Suberic Acid: The deuterated suberic acid is then activated, typically by converting it to an acyl chloride or another reactive derivative.

-

Conjugation with Glycine: The activated deuterated suberic acid is then reacted with glycine to form this compound.

Urinary Acylglycine Analysis by UPLC-MS/MS

This protocol outlines the key steps for the quantitative analysis of suberylglycine in urine.

Materials:

-

Urine sample

-

This compound internal standard solution

-

Methanol

-

Formic acid

-

Water (UPLC-grade)

-

Acetonitrile (UPLC-grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

UPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to mix.

-

Centrifuge the urine sample to pellet any precipitate.

-

To a clean tube, add a specific volume of the urine supernatant (e.g., 100 µL).

-

Add a known amount of the this compound internal standard solution.

-

Acidify the sample with formic acid.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the acylglycines.

-

Elute the acylglycines from the SPE cartridge with a suitable solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

-

UPLC-MS/MS Analysis:

-

UPLC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to separate the acylglycines.

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both suberylglycine and this compound to ensure specificity and sensitivity.

-

Data Analysis:

The concentration of suberylglycine in the urine sample is calculated by comparing the peak area ratio of endogenous suberylglycine to the this compound internal standard against a calibration curve prepared with known concentrations of suberylglycine. The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Experimental Workflow Diagram

Caption: Workflow for urinary suberylglycine analysis.

Conclusion and Future Directions

Suberylglycine, in conjunction with its deuterated internal standard this compound, is a valuable biomarker for the diagnosis and monitoring of inherited metabolic disorders, particularly MCAD deficiency. The analytical methods described in this guide provide a robust framework for its accurate quantification in biological samples. Future research in this area may focus on the development of even more sensitive and high-throughput analytical methods, the discovery of additional acylglycine biomarkers for other metabolic disorders, and the use of these biomarkers to assess the efficacy of novel therapeutic interventions, including gene therapy and small molecule drugs. The continued investigation of the role of acylglycines in metabolic pathophysiology will undoubtedly provide further insights into these complex diseases and pave the way for improved patient outcomes.

References

- 1. Coordinated control of terminal differentiation and restriction of cellular plasticity | eLife [elifesciences.org]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrochemical deutero-(di)carboxylations for the preparation of deuterium-labeled medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apo.ansto.gov.au [apo.ansto.gov.au]

- 6. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-M… [ouci.dntb.gov.ua]

Physical and chemical properties of Suberylglycine-d2

This technical guide provides a comprehensive overview of the physical and chemical properties of Suberylglycine-d2, a deuterated form of the endogenous metabolite Suberylglycine. This document is intended for researchers, scientists, and professionals in drug development and metabolic research. It details the compound's properties, relevant experimental protocols, and its role in biological pathways.

Core Compound Information

This compound is the deuterated stable isotope-labeled version of Suberylglycine. Suberylglycine itself is an N-acylglycine, a type of amino acid derivative. In clinical contexts, it is known as a minor metabolite of fatty acids.[1][2] Its presence and concentration in urine are significant biomarkers for certain inborn errors of metabolism, particularly those related to fatty acid β-oxidation.[1][2][3]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅D₂NO₅ | LGC Standards |

| Molecular Weight | 233.258 g/mol | LGC Standards |

| Exact Mass | 233.1232 | LGC Standards |

| Physical Description | Solid | [3] |

| CAS Number | 1219799-02-6 | LGC Standards |

| Unlabeled CAS Number | 60317-54-6 | LGC Standards |

| Solubility | DMSO: 100 mg/mL (432.43 mM; with ultrasonic treatment); Slightly soluble in Methanol.[3][4] | MedchemExpress, Cayman Chemical |

| SMILES | [2H]C([2H])(NC(=O)CCCCCCC(=O)O)C(=O)O | LGC Standards |

| InChI | InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i7D2 | LGC Standards |

Metabolic Significance and Signaling Pathway

Suberylglycine is formed endogenously through the conjugation of suberic acid (an eight-carbon dicarboxylic acid) with glycine.[3] This reaction is catalyzed by glycine N-acyltransferase.[1][2] Elevated levels of suberylglycine in urine are a key indicator of dicarboxylic aciduria, a condition often associated with inherited disorders of fatty acid oxidation.[5]

One of the most well-documented of these disorders is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[5][6] In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of their metabolites. The body attempts to clear these excess fatty acids through alternative metabolic pathways, including ω-oxidation, which results in the formation of dicarboxylic acids like suberic acid. The subsequent conjugation of suberic acid with glycine to form suberylglycine is a detoxification mechanism.[7]

The following diagram illustrates the metabolic pathway leading to the formation of Suberylglycine in the context of MCAD deficiency.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis and analysis of this compound.

General Synthesis of N-Acylglycines

While a specific protocol for the synthesis of this compound is not publicly available, a general method for the synthesis of N-acylglycines can be adapted. This typically involves the acylation of glycine.

Materials:

-

Glycine-d2

-

Suberic acid

-

A suitable activating agent for the carboxylic acid (e.g., thionyl chloride to form the acyl chloride, or a carbodiimide like DCC)

-

An appropriate solvent (e.g., a non-protic solvent like THF or DCM)

-

A base to neutralize the resulting acid (e.g., triethylamine or pyridine)

Procedure:

-

Activation of Suberic Acid: Convert suberic acid to a more reactive species. For example, refluxing with thionyl chloride will produce suberoyl chloride.

-

Reaction with Glycine-d2: In a separate reaction vessel, dissolve Glycine-d2 and a base in the chosen solvent.

-

Slowly add the activated suberic acid derivative to the glycine solution under inert atmosphere and controlled temperature (often starting at 0°C and slowly warming to room temperature).

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent evaporated.

-

The crude product can be purified by recrystallization or column chromatography to yield the final N-Suberylglycine-d2.

Analysis of Urinary Organic Acids by GC-MS

The analysis of Suberylglycine in urine is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) after extraction and derivatization.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled organic acid not present in the sample)

-

Ethyl acetate for extraction

-

A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

-

Anhydrous sodium sulfate

-

Nitrogen gas for evaporation

Procedure:

-

Sample Preparation: To a known volume of urine, add the internal standard.

-

Extraction: Acidify the urine sample (e.g., with HCl) and extract the organic acids with ethyl acetate. Repeat the extraction multiple times and pool the organic layers.

-

Drying and Evaporation: Dry the pooled organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a small volume of a suitable solvent and add the derivatizing agent (e.g., BSTFA). Heat the mixture (e.g., at 60-80°C) for a specified time to convert the organic acids into their volatile trimethylsilyl (TMS) esters.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on a suitable capillary column, and the mass spectrometer is used for detection and quantification.

The following diagram illustrates a typical workflow for the GC-MS analysis of urinary organic acids.

Conclusion

This compound is a crucial tool for researchers studying inborn errors of metabolism. Its use as an internal standard in quantitative mass spectrometry-based assays allows for the accurate determination of Suberylglycine levels in biological samples, aiding in the diagnosis and monitoring of conditions such as MCAD deficiency. The information and protocols provided in this guide offer a technical foundation for the application of this compound in a research setting.

References

- 1. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Suberylglycine-d2 and its Nexus with Dicarboxylic Aciduria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic aciduria, characterized by the abnormal excretion of dicarboxylic acids in urine, is a hallmark of several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This autosomal recessive disorder impairs the mitochondrial β-oxidation of fatty acids, leading to a bioenergetic crisis and the accumulation of toxic metabolites, particularly during periods of catabolic stress. Among the key diagnostic biomarkers for MCAD deficiency is suberylglycine, a glycine conjugate of suberic acid. The accurate quantification of suberylglycine is paramount for the timely diagnosis and management of this potentially life-threatening condition. This technical guide provides an in-depth exploration of the role of suberylglycine in dicarboxylic aciduria, with a particular focus on the use of its stable isotope-labeled form, Suberylglycine-d2, in precise analytical methodologies.

The Biochemical Connection: Formation of Suberylglycine in Dicarboxylic Aciduria

In a healthy individual, medium-chain fatty acids are efficiently metabolized through mitochondrial β-oxidation to produce acetyl-CoA, a primary fuel for the Krebs cycle. However, in individuals with MCAD deficiency, a genetic defect in the ACADM gene leads to a dysfunctional MCAD enzyme. This enzymatic block results in the accumulation of medium-chain acyl-CoA esters within the mitochondria.

To mitigate the toxic effects of these accumulating metabolites, the body employs alternative metabolic pathways. One such pathway is ω-oxidation of fatty acids, which occurs in the endoplasmic reticulum and results in the formation of dicarboxylic acids, including suberic acid (an eight-carbon dicarboxylic acid). These dicarboxylic acids can then be conjugated with glycine in the liver and kidneys, a reaction catalyzed by glycine N-acyltransferase, to form acylglycines. Suberylglycine is the product of the conjugation of suberic acid and glycine.[1] This water-soluble conjugate is then readily excreted in the urine, making it a valuable biomarker for detecting defects in medium-chain fatty acid oxidation.

The following diagram illustrates the metabolic pathway leading to the formation of suberylglycine in the context of MCAD deficiency.

Quantitative Analysis of Suberylglycine

The quantification of urinary suberylglycine is a cornerstone in the diagnosis of MCAD deficiency. Elevated levels of this metabolite, often in conjunction with other acylglycines like hexanoylglycine, are highly indicative of the disorder. The following table summarizes quantitative data from a study comparing urinary suberylglycine concentrations in patients with MCAD deficiency and control subjects.

| Parameter | MCAD Deficiency Patients (n=21) | Control Subjects (n=98) | Units | Reference |

| Urinary Suberylglycine | ||||

| Range | 0.8 - 245 | <0.1 - 28.1 | µmol/L | [1] |

| Mean ± SD | 45.4 ± 63.5 | 1.6 ± 4.3 | µmol/L | [1] |

| Median | 18.5 | 0.3 | µmol/L | [1] |

Note: The wide range of suberylglycine levels in control subjects can be influenced by factors such as diet, particularly the intake of medium-chain triglycerides.[1]

Experimental Protocols for Suberylglycine Quantification

The gold standard for the accurate quantification of suberylglycine is stable isotope dilution mass spectrometry, utilizing this compound as an internal standard. This method offers high specificity and sensitivity, minimizing matrix effects and ensuring reliable results. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary Suberylglycine Analysis by Stable Isotope Dilution GC-MS

This protocol outlines the general steps for the analysis of suberylglycine in urine using GC-MS with a deuterated internal standard.

1. Sample Preparation:

-

To 1 mL of urine, add a known amount of this compound internal standard solution.

-

Acidify the sample with hydrochloric acid to a pH of approximately 1.

-

Extract the acylglycines with an organic solvent such as ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

-

The dried extract is derivatized to increase the volatility and thermal stability of suberylglycine for GC analysis. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

3. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for separating organic acids (e.g., a DB-5ms column).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

-

Temperature Program: Employ a temperature gradient to separate the analytes. An example program could be: initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

-

Mass Spectrometer: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode.

-

Data Acquisition: Use selected ion monitoring (SIM) to monitor characteristic ions for both native suberylglycine and the this compound internal standard.

4. Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of suberylglycine in the original urine sample by comparing this ratio to a calibration curve prepared with known concentrations of suberylglycine and a fixed amount of the internal standard.

Protocol 2: Urinary Suberylglycine Analysis by Stable Isotope Dilution LC-MS/MS

This protocol provides a general workflow for the quantification of suberylglycine using LC-MS/MS, which often requires less sample preparation than GC-MS.

1. Sample Preparation:

-

To a small volume of urine (e.g., 100 µL), add a known amount of this compound internal standard solution.

-

Dilute the sample with a suitable solvent, such as methanol or water containing a small amount of formic acid to aid in ionization.

-

Centrifuge the sample to pellet any particulate matter.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a reverse-phase C18 column for separation.

-

Mobile Phase: Employ a gradient elution with two mobile phases, for example, Mobile Phase A: water with 0.1% formic acid, and Mobile Phase B: acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.

-

Data Acquisition: Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both suberylglycine and this compound.

3. Quantification:

-

Quantification is performed similarly to the GC-MS method, by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

The following diagram illustrates a typical experimental workflow for the analysis of suberylglycine using a stable isotope dilution method.

Conclusion

Suberylglycine is a critical biomarker in the diagnosis of dicarboxylic aciduria, particularly MCAD deficiency. Its formation is a direct consequence of the metabolic dysregulation caused by impaired fatty acid oxidation. The use of stable isotope-labeled this compound in conjunction with mass spectrometry-based methods provides a robust and reliable approach for its quantification. This technical guide offers a foundational understanding of the biochemical basis, quantitative data, and analytical methodologies related to suberylglycine, which is essential for researchers, clinicians, and professionals in drug development working to improve the diagnosis and treatment of these challenging metabolic disorders.

References

Navigating Metabolic Pathways: A Technical Guide to Exploratory Studies Using Suberylglycine-d2 in Cell Culture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Suberylglycine, an N-acylglycine, is a well-established biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism.[1][2][3] While its diagnostic utility is significant, the use of isotopically labeled suberylglycine, such as Suberylglycine-d2, in exploratory cell culture studies remains a nascent field. This technical guide outlines a framework for utilizing this compound as a tool to investigate the pathophysiology of MCAD deficiency and to explore potential therapeutic interventions in a controlled in vitro setting.

Currently, direct studies employing this compound in cell culture are not extensively reported in the scientific literature. Therefore, this document provides a comprehensive overview of the known biochemistry of suberylglycine and proposes a series of hypothetical, yet scientifically grounded, exploratory studies. These proposed studies include detailed experimental protocols, data presentation frameworks, and visualizations of relevant pathways and workflows to guide researchers in this novel area of investigation.

The Biochemical Context of Suberylglycine

Suberylglycine is an acyl glycine formed from suberic acid (a dicarboxylic acid) and glycine.[1][3] In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of octanoyl-CoA. This acyl-CoA is then alternatively metabolized, in part through omega-oxidation, to form dicarboxylic acids like suberic acid. The subsequent conjugation of suberic acid with glycine results in the formation of suberylglycine, which is then excreted in the urine.[1][2] Elevated levels of suberylglycine are therefore a key indicator of this metabolic disorder.[1][2]

Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency

Proposed Exploratory Studies Using this compound

The introduction of a stable isotope label (deuterium, d2) into the suberylglycine molecule allows for its use as a tracer in cell culture experiments. This enables the precise tracking of its uptake, metabolism, and downstream effects.

Study 1: Cellular Uptake and Localization of this compound

Objective: To determine if and how cells internalize exogenous suberylglycine and to identify its subcellular localization.

Hypothetical Experimental Workflow:

Experimental Protocol:

-

Cell Culture: Plate human hepatocytes (e.g., HepG2) or patient-derived fibroblasts in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24 hours.

-

Treatment: Replace the medium with fresh medium containing this compound at concentrations of 1, 10, and 100 µM.

-

Time Course: Incubate cells for 0, 1, 4, 12, and 24 hours.

-

Cell Harvest: At each time point, wash cells twice with ice-cold PBS and harvest.

-

Subcellular Fractionation: Perform differential centrifugation to separate cytosolic, mitochondrial, and nuclear fractions.

-

Metabolite Extraction: Extract metabolites from each fraction using a cold methanol/water solution.

-

LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry to quantify the amount of this compound in each fraction.

Data Presentation:

| Time (hours) | Concentration (µM) | Cytosolic this compound (pmol/mg protein) | Mitochondrial this compound (pmol/mg protein) | Nuclear this compound (pmol/mg protein) |

| 1 | 10 | 5.2 ± 0.8 | 1.1 ± 0.2 | < LOD |

| 4 | 10 | 25.8 ± 3.1 | 4.9 ± 0.6 | 0.5 ± 0.1 |

| 12 | 10 | 88.4 ± 9.5 | 15.2 ± 2.3 | 1.8 ± 0.4 |

| 24 | 10 | 150.6 ± 15.2 | 28.9 ± 3.7 | 3.5 ± 0.9 |

| 24 | 1 | 18.1 ± 2.2 | 3.4 ± 0.5 | < LOD |

| 24 | 100 | > 500 | 180.3 ± 20.1 | 25.6 ± 4.1 |

| Hypothetical data presented as mean ± standard deviation. LOD: Limit of Detection. |

Study 2: Impact of this compound on Mitochondrial Function

Objective: To assess whether the accumulation of suberylglycine affects mitochondrial respiration and viability, particularly in cells with compromised fatty acid oxidation.

Hypothetical Signaling Pathway Investigated:

Experimental Protocol:

-

Cell Culture: Culture fibroblasts from MCAD-deficient patients and healthy controls.

-

Treatment: Treat cells with this compound (100 µM) for 24 hours. A vehicle control (DMSO) should be used.

-

Mitochondrial Respiration Assay: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

ATP Measurement: Lyse cells and measure ATP levels using a luciferase-based assay.

-

Cell Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.

Data Presentation:

| Cell Line | Treatment | Basal OCR (pmol/min/µg protein) | ATP-linked OCR (pmol/min/µg protein) | Maximal Respiration (pmol/min/µg protein) | Cellular ATP (nmol/mg protein) | Cell Viability (%) |

| Control | Vehicle | 150.2 ± 12.5 | 125.8 ± 10.1 | 305.6 ± 25.8 | 25.4 ± 2.8 | 100 ± 5.0 |

| Control | Sub-d2 (100µM) | 145.8 ± 11.9 | 120.1 ± 9.8 | 290.1 ± 23.5 | 24.1 ± 2.5 | 98.2 ± 4.7 |

| MCAD-/- | Vehicle | 110.5 ± 9.8 | 90.3 ± 8.5 | 210.4 ± 18.9 | 18.9 ± 2.1 | 100 ± 6.2 |

| MCAD-/- | Sub-d2 (100µM) | 75.3 ± 7.1 | 55.6 ± 6.2 | 135.8 ± 15.4 | 10.2 ± 1.5 | 75.3 ± 8.1 |

| Hypothetical data presented as mean ± standard deviation. |

Conclusion

The use of this compound in cell culture represents a promising, yet underexplored, avenue for metabolic research. The hypothetical studies outlined in this guide provide a roadmap for investigating the cellular consequences of suberylglycine accumulation, with direct implications for understanding the pathophysiology of MCAD deficiency. By employing stable isotope tracers, researchers can gain unprecedented insights into metabolic fluxes and cellular stress responses, potentially paving the way for the development of novel therapeutic strategies for this and other inborn errors of metabolism. The detailed protocols and frameworks for data analysis and visualization are intended to serve as a valuable resource for scientists embarking on these important investigations.

References

- 1. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]

The Significance of Deuterium Labeling in Suberylglycine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Suberylglycine-d2, a deuterium-labeled stable isotope of Suberylglycine. It details the critical role of deuterium labeling in quantitative bioanalysis, particularly in the context of mass spectrometry-based assays. This document will cover the underlying metabolic significance of suberylglycine, detailed experimental protocols for its analysis, and the physicochemical properties that make this compound an indispensable tool in clinical and research settings.

Introduction: The Role of Suberylglycine in Metabolism

Suberylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with the amino acid glycine.[1][2] Specifically, it is the glycine conjugate of suberic acid, a dicarboxylic acid. The formation of suberylglycine is a metabolic process catalyzed by the enzyme glycine N-acyltransferase.[3][4] Under normal physiological conditions, acyl glycines are minor metabolites of fatty acid metabolism. However, in certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the concentrations of suberylglycine and other dicarboxylic acids in urine are significantly elevated.[5][6][7] This makes suberylglycine a crucial biomarker for the diagnosis and monitoring of these disorders.

The clinical significance of suberylglycine necessitates accurate and precise quantification in biological matrices, primarily urine. This is where the application of a stable isotope-labeled internal standard, such as this compound, becomes paramount.

The Imperative of Deuterium Labeling in Quantitative Analysis

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte.[8] The ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterium-labeled compounds, such as this compound, serve as excellent internal standards for several key reasons:

-

Similar Physicochemical Properties: this compound and suberylglycine exhibit nearly identical chromatographic retention times and ionization efficiencies. This ensures that any sample loss or variation during sample preparation, extraction, and injection affects both the analyte and the internal standard to the same extent.

-

Mass Differentiation: The deuterium atoms in this compound increase its mass, allowing for clear differentiation from the endogenous, unlabeled suberylglycine by the mass spectrometer. This mass difference is the basis for accurate quantification using the isotope dilution method.

-

Minimization of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because the internal standard co-elutes and has similar ionization properties to the analyte, it effectively compensates for these matrix effects, leading to more accurate and reliable results.

Quantitative Data Summary

The following table summarizes the key quantitative data for Suberylglycine and its deuterium-labeled internal standard, this compound.

| Property | Suberylglycine | This compound |

| Chemical Formula | C₁₀H₁₇NO₅[5] | C₁₀H₁₅D₂NO₅ |

| Molecular Weight | 231.25 g/mol [1] | ~233.12 g/mol [9] |

| Precursor Ion (m/z) [M+H]⁺ | 232.1179[1] | ~234.13 |

Experimental Protocols

The following sections provide detailed methodologies for the quantitative analysis of suberylglycine in urine using this compound as an internal standard, employing gas chromatography-mass spectrometry (GC-MS).

Synthesis of this compound (Conceptual Overview)

Quantitative Analysis of Urinary Suberylglycine by GC-MS

This protocol is a representative method for the analysis of acylglycines in urine.[6][11]

4.2.1. Materials and Reagents

-

Urine sample

-

This compound internal standard solution (of known concentration)

-

Solid-phase extraction (SPE) cartridges (e.g., anion exchange)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.2.2. Sample Preparation and Extraction

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To a 1 mL aliquot of urine, add a known amount of the this compound internal standard solution.

-

Perform a solid-phase extraction (SPE) to isolate the organic acids, including suberylglycine.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the acylglycines with an appropriate solvent.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

4.2.3. Derivatization

-

To the dried residue, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS).

-

Seal the vial and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to convert the non-volatile acylglycines into their volatile trimethylsilyl (TMS) derivatives.[2]

-

Cool the vial to room temperature before injection into the GC-MS.

4.2.4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both suberylglycine-TMS and this compound-TMS derivatives.

-

4.2.5. Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of unlabeled suberylglycine and a constant concentration of this compound.[12][13]

-

Process and analyze the calibration standards alongside the unknown samples.

-

Construct a calibration curve by plotting the ratio of the peak area of suberylglycine to the peak area of this compound against the concentration of suberylglycine.[12]

-

Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

The following diagrams illustrate the metabolic pathway of suberylglycine formation and a typical experimental workflow for its quantitative analysis.

Caption: Metabolic pathway of Suberylglycine formation.

Caption: Experimental workflow for quantitative analysis.

Conclusion

The use of deuterium-labeled this compound as an internal standard is indispensable for the accurate and reliable quantification of suberylglycine in biological samples. Its properties allow for the correction of analytical variability and matrix effects, which is crucial for the diagnosis and management of inborn errors of metabolism. The methodologies outlined in this guide provide a framework for researchers and clinicians to develop and implement robust analytical assays for this important biomarker. As mass spectrometry techniques continue to advance, the principles of isotope dilution analysis with standards like this compound will remain a cornerstone of high-quality quantitative bioanalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]